molecular formula C8H12N2 B1324256 2-(Pyridin-2-YL)propan-2-amine CAS No. 52568-28-2

2-(Pyridin-2-YL)propan-2-amine

Cat. No. B1324256
Key on ui cas rn: 52568-28-2
M. Wt: 136.19 g/mol
InChI Key: DQSQBZXDMHDHEO-UHFFFAOYSA-N
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Patent
US08426448B2

Procedure details

Add THF (240 mL) to anhydrous cerium (III) chloride (35 g, 144 mmol) and stir the slurry under nitrogen for 30 minutes. Cool the mixture to −76° C. in a dry-ice acetone bath. Add a 1.6 M solution of methyl lithium in Et2O (90 mL, 144 mmol) dropwise maintaining the internal reaction temperature below −60° C. Stir for 30 minutes after the addition is complete, cool the reaction to −76° C., then add 2-cyanopyridine (5 g, 48 mmol) as a solution in THF (20 mL) controlling the addition to keep the reaction below −60° C. Stir the mixture in the dry-ice bath for 15 minutes, then remove the bath and allow the reaction to warm to 15° C. Cool the reaction in the dry-ice bath then add ammonium hydroxide (90 mL) with stirring. Allow the reaction to warm to room temperature with stirring overnight. Decant the solution from the mixture and wash the solids well with THF. Combine the filtrate and washes, then evaporate to give 1-methyl-1-pyridin-2-yl-ethylamine in quantitative mass balance. 1H NMR (400 MHz, CDCl3): δ 8.52 (d, J=4.0 Hz, 1H), 7.60 (td, J=7.7, 1.6 Hz, 1H), 7.42 (d, J=7.9 Hz, 1H), 7.15-7.08 (m, 1H), 1.47 (s, 6H).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
90 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Ce+3].[Cl-].[Cl-].C[Li].CCO[CH2:10][CH3:11].C(C1C=[CH:18][CH:17]=[CH:16][N:15]=1)#N.C(=O)=O.[OH-].[NH4+:24].[CH2:25]1[CH2:29]OC[CH2:26]1>>[CH3:26][C:25]([NH2:24])([C:11]1[CH:10]=[CH:18][CH:17]=[CH:16][N:15]=1)[CH3:29] |f:0.1.2.3,8.9|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
240 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
90 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-76 °C
Stirring
Type
CUSTOM
Details
stir the slurry under nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise maintaining the internal reaction temperature below −60° C
STIRRING
Type
STIRRING
Details
Stir for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
the reaction to −76° C.
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
the reaction below −60° C
CUSTOM
Type
CUSTOM
Details
remove the bath
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Decant the solution from the mixture
WASH
Type
WASH
Details
wash the solids well with THF
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C1=NC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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